Methyl 1,3-thiazole-4-carboximidate
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Overview
Description
Methyl 1,3-thiazole-4-carboximidate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-thiazole-4-carboximidate typically involves the reaction of thioamides with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Thioamide+Methyl chloroformate→Methyl 1,3-thiazole-4-carboximidate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-thiazole-4-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 1,3-thiazole-4-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of methyl 1,3-thiazole-4-carboximidate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but lacks the carboximidate group.
1,3,4-Thiadiazole: Contains an additional nitrogen atom in the ring.
Oxazole: Similar structure but with an oxygen atom instead of sulfur
Uniqueness
Methyl 1,3-thiazole-4-carboximidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2OS |
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Molecular Weight |
142.18 g/mol |
IUPAC Name |
methyl 1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3 |
InChI Key |
ANZWWGDXKYZKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CSC=N1 |
Origin of Product |
United States |
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